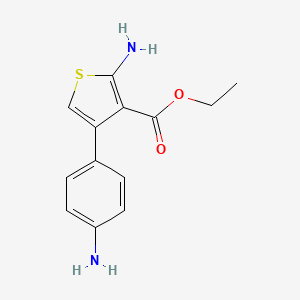
6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a naphthalene core substituted with a nitroaniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 2-nitroaniline with a naphthalene derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction where 2-nitroaniline reacts with a naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for maximizing yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or alkyl halides in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for medicinal chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and enzymatic activities, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroaniline: A precursor in the synthesis of 6-(2-Nitroanilino)-3,4-dihydronaphthalen-1(2H)-one.
3,4-Dihydronaphthalen-1(2H)-one: The naphthalene core structure without the nitroaniline substitution.
2,6-Dinitroaniline: Another nitroaniline derivative with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
918330-11-7 |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
6-(2-nitroanilino)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H14N2O3/c19-16-7-3-4-11-10-12(8-9-13(11)16)17-14-5-1-2-6-15(14)18(20)21/h1-2,5-6,8-10,17H,3-4,7H2 |
Clave InChI |
IISPQKJEUPQVOX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)NC3=CC=CC=C3[N+](=O)[O-])C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
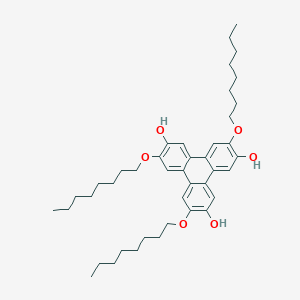
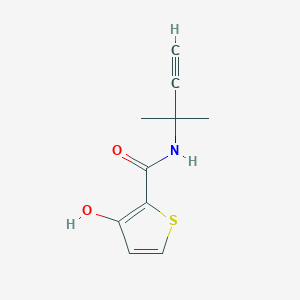
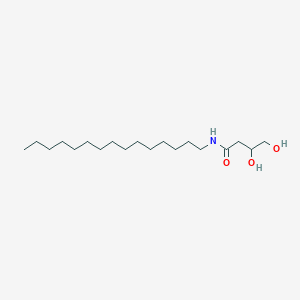
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
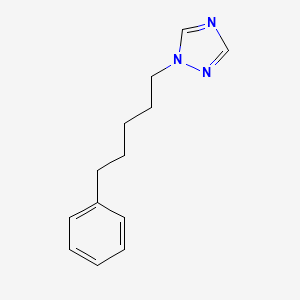
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)

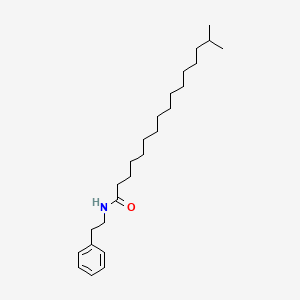
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
